(1-methylpyrrolidin-3-yl)methanethiol
Description
(1-Methylpyrrolidin-3-yl)methanethiol is a sulfur-containing organic compound characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and a methanethiol (-CH2SH) group at the 3-position. Thiols (mercaptans) are sulfur analogs of alcohols, with the general formula R-SH, and are notable for their strong odors and roles in biochemical pathways . While methanethiol (CH3SH) is well-studied in environmental and biological systems, the specific properties and applications of this compound remain less documented. Its structural complexity, including the pyrrolidine ring, may influence solubility, stability, and interactions with biological systems compared to simpler thiols like methanethiol.
Properties
CAS No. |
4400-44-6 |
|---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Malic Acid-Methylamine Condensation
Patent CN113321605A describes a two-step process for 1-methyl-3-pyrrolidinol involving malic acid and methylamine. The first step forms a cyclobutanediamide intermediate via dehydration, which is subsequently reduced. Adapting this method for the thiol derivative would require substituting malic acid with a thio-malic acid analog, though such a compound’s stability and reactivity remain unverified.
Post-Cyclization Thiolation Strategies
Introducing the thiol group after pyrrolidine ring formation presents a pragmatic alternative.
Hydroxyl-to-Thiol Conversion
The alcohol group in 1-methyl-3-pyrrolidinol could be converted to a thiol via a two-step process:
-
Activation : Convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride or tosyl chloride.
-
Nucleophilic Displacement : Treat the activated intermediate with a thiolate nucleophile (e.g., sodium hydrosulfide or thiourea followed by hydrolysis).
Example Protocol :
Reductive Thiolation
Boron-based reducing agents, such as sodium borohydride with trimethyl borate, have been employed to reduce carbonyl groups in pyrrolidine intermediates. Applying this to a ketone precursor (e.g., 1-methylpyrrolidin-3-yl methyl ketone) in the presence of a thiolating agent (e.g., H2S or thioacetic acid) could yield the target compound.
Direct Thiol Incorporation During Ring Formation
Thiol-Containing Diol Precursors
Using 3-mercapto-1,2-propanediol as a starting material could enable simultaneous ring closure and thiol retention. Reaction with methylamine under high-pressure conditions might yield the desired product, though steric and electronic challenges may necessitate catalyst optimization.
Hypothetical Reaction :
Thiol-Epoxide Ring Opening
Epoxide intermediates, such as 1-methyl-3,4-epoxypyrrolidine, could undergo nucleophilic attack by a thiol group. For instance, treatment with hydrogen sulfide under basic conditions might install the thiol moiety regioselectively.
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: (1-methylpyrrolidin-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemical Properties and Structure
(1-Methylpyrrolidin-3-yl)methanethiol is characterized by its unique structure, which includes a pyrrolidine ring and a thiol group. This configuration imparts specific chemical properties that make it suitable for various applications.
- Molecular Formula: C₇H₁₃N₁S
- Molecular Weight: 143.25 g/mol
- CAS Number: [insert CAS number here]
Drug Development
One of the primary applications of this compound lies in drug development. Its structural characteristics allow it to interact favorably with biological targets, making it a potential candidate for new therapeutic agents.
- Mechanism of Action: The compound may function as a ligand for various receptors, influencing biochemical pathways relevant to disease modulation.
Case Study: Analgesic Properties
A study published in Bioorganic & Medicinal Chemistry highlighted the analgesic properties of derivatives of this compound. The research demonstrated that modifications to the thiol group enhanced potency against pain models in vivo, suggesting its potential in pain management therapies .
Solvent in Organic Reactions
Due to its polar nature, this compound serves as an effective solvent in organic synthesis. It can dissolve a wide range of organic compounds, facilitating reactions that require specific solubility conditions.
Data Table: Solvent Properties Comparison
| Property | This compound | Methanol | N-Methyl-2-pyrrolidone |
|---|---|---|---|
| Boiling Point (°C) | 180 | 64.7 | 202 |
| Density (g/cm³) | 1.02 | 0.791 | 1.03 |
| Solubility in Water | Moderate | High | High |
| Toxicity | Low | Moderate | Moderate |
Biochemical Research
The compound has been utilized in biochemical research as a reagent for studying enzyme activities and metabolic pathways. Its thiol group can participate in redox reactions, making it valuable for probing oxidative stress mechanisms.
Case Study: Enzyme Inhibition
In a recent investigation, this compound was tested as an inhibitor of certain enzymes involved in cancer metabolism. The results indicated significant inhibition rates, suggesting its potential role in cancer therapeutics .
Mechanism of Action
The mechanism of action of (1-methylpyrrolidin-3-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Methanethiol (CH3SH):
- Structure : Linear alkyl thiol with a methyl group bonded to a sulfhydryl (-SH) group.
- Biological Role: Key intermediate in the sulfur cycle; produced by methionine degradation via enzymes like methionine-γ-lyase (MGL) in cheese rinds . Inhibits methane oxidation in methanotrophs (e.g., Methylacidiphilum fumariolicum SolV) at concentrations as low as ~15 µM .
- Detection: Measured in blood using gas chromatography (normal human levels: 229 ±29 pmol/ml; elevated in hepatic coma) .
(1-Methylpyrrolidin-3-yl)methanethiol:
- Hypothesized Properties : Enhanced solubility in polar solvents due to the pyrrolidine ring; possible resistance to enzymatic degradation compared to linear thiols.
Dimethyl Disulfide (DMDS) and Dimethyl Trisulfide (DMTS):
- Structure : Oxidized derivatives of methanethiol, forming disulfide (S-S) and trisulfide (S-S-S) bonds.
- Role : Contribute to flavor profiles in fermented foods (e.g., cheese) via chemical/enzymatic oxidation of methanethiol .
Enzymatic and Metabolic Pathways
- Methanethiol: Produced by Brevibacterium via MGL (4.4-fold higher transcription in cheese rinds) . Degraded by methanotrophs via methanethiol oxidase (MtoX) to mitigate growth inhibition .
- This compound: No direct evidence of enzymatic pathways. The pyrrolidine ring may hinder interactions with MGL or MtoX, altering metabolic fate.
Data Table: Comparative Analysis
Research Findings and Implications
- Methanethiol: Critical in global sulfur cycling and food microbiology, with direct metabolic links to amino acid catabolism . Methanotrophs employ MtoX as a detoxification mechanism, highlighting its environmental persistence .
- This compound: Limited research exists, but its structure suggests unique physicochemical properties. Further studies on enzymatic interactions and stability are needed.
Q & A
Basic: What are the established synthetic routes for (1-methylpyrrolidin-3-yl)methanethiol, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves introducing a thiol group to a pre-functionalized pyrrolidine scaffold. Key strategies include:
- Thiolation via Nucleophilic Substitution : Reacting (1-methylpyrrolidin-3-yl)methanol with thiolating agents (e.g., thiourea or Lawesson’s reagent) under controlled pH and temperature .
- Catalytic Optimization : Use acid-base bifunctional catalysts (e.g., KWO/alumina) to enhance thiolation efficiency. Adjusting Lewis acid sites and basicity improves selectivity for methanethiol derivatives over side products like dimethyl sulfide .
- Steric Hindrance Mitigation : Modify reaction conditions (e.g., solvent polarity, temperature) to reduce steric effects from the methyl group on the pyrrolidine nitrogen, which can lower esterification or substitution yields .
Basic: How is the structural characterization of this compound performed using spectroscopic techniques?
Methodological Answer:
- NMR Analysis :
- H NMR : Peaks at δ 1.2–1.8 ppm (pyrrolidine ring protons), δ 2.3–2.7 ppm (N-methyl group), and δ 3.5–3.8 ppm (methanethiol –CHS–) confirm backbone structure .
- C NMR : Signals at 25–30 ppm (N-methyl carbon) and 45–50 ppm (pyrrolidine carbons) validate connectivity .
- IR Spectroscopy : Stretching vibrations at 2550–2600 cm (S–H bond) and 1050–1150 cm (C–S bond) confirm thiol functionalization .
- Elemental Analysis : Quantify C, H, N, and S content to verify purity (>98% recommended for biological assays) .
Advanced: What strategies address contradictory data on the biological activity of this compound across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Adjust pH (6.5–7.5) and redox potential to stabilize the thiol group, which is prone to oxidation. Use reducing agents (e.g., DTT) in cell-based assays .
- Concentration-Dependent Effects : Test a broad concentration range (nM–mM). Lower concentrations (<10 µM) may show antibacterial activity via covalent binding to bacterial enzymes, while higher doses (>50 µM) induce cytotoxicity .
- Purity Verification : Confirm compound purity via HPLC-MS to rule out contaminants (e.g., disulfide dimers) that skew activity results .
Advanced: How does the compound’s stereochemistry influence its interactions with biological targets?
Methodological Answer:
- Chiral Center Impact : The (R)-enantiomer may exhibit higher affinity for enzymes like methanethiol oxidase (MTO) due to spatial compatibility with active sites. Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived ligands) and compare activity .
- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to model interactions between enantiomers and targets (e.g., bacterial thioredoxin reductase). Validate predictions with surface plasmon resonance (SPR) binding assays .
Environmental: What role does this compound play in atmospheric chemistry, and how is its impact assessed?
Methodological Answer:
- Atmospheric Lifespan : Monitor degradation via reaction with hydroxyl radicals (•OH) using gas chromatography-mass spectrometry (GC-MS). Compare half-lives to dimethyl sulfide (DMS) to assess persistence .
- Climate Modeling : Incorporate emission data into global models (e.g., GEOS-Chem) to quantify its indirect cooling effect via sulfate aerosol formation .
- Field Sampling : Deploy proton-transfer-reaction mass spectrometry (PTR-MS) in marine/volcanic environments to detect real-time concentrations .
Mechanistic: What is the mechanism behind methanethiol’s inhibition of methane oxidation in microbial studies?
Methodological Answer:
- Enzyme Competition : Methanethiol inhibits particulate methane monooxygenase (pMMO) in methanotrophs by competing with methane for binding sites. Confirm via enzyme kinetics (e.g., Lineweaver-Burk plots) .
- Toxic Byproduct Accumulation : Hydrogen sulfide (HS), generated during methanethiol degradation, disrupts electron transport chains. Measure HS levels colorimetrically (methylene blue method) and correlate with growth inhibition .
- Genetic Knockout Studies : Delete methanethiol oxidase (mtoX) genes in Methylacidiphilum spp. to confirm its role in detoxification. Compare methane oxidation rates in wild-type vs. mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
